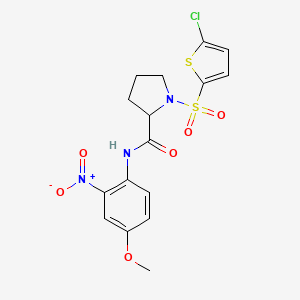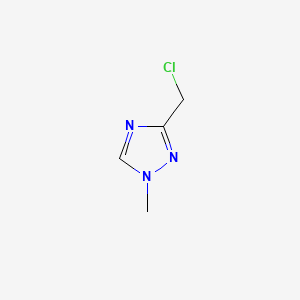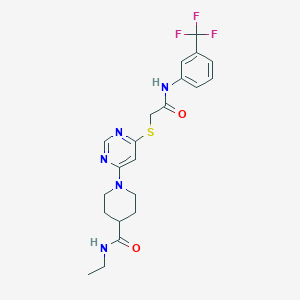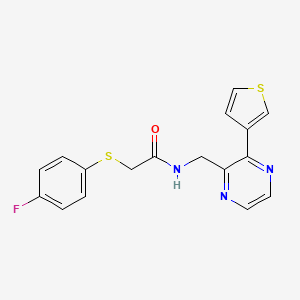
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide is a derivative of pyrrolidine carboxamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of a sulfonyl group attached to a thiophene ring and a nitrophenyl group with a methoxy substituent. Although the specific compound is not directly mentioned in the provided papers, the synthesis and antioxidant activity of related pyrrolidine carboxylic acid derivatives are discussed .
Synthesis Analysis
The synthesis of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has been reported to involve the introduction of various substituents on the benzene ring, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups . These modifications are likely to influence the chemical properties and biological activities of the compounds. The synthesis process typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The exact synthesis route for the compound would likely involve similar strategies, with specific attention to the introduction of the sulfonyl group and the nitrophenyl moiety .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for various isomers depending on the position and orientation of substituents. X-ray diffraction analysis data has been used to unambiguously assign the structure of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique would also be applicable for determining the precise molecular structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide, ensuring the correct identification of its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be influenced by the nature of the substituents attached to the core structure. For instance, the presence of a nitro group can make the compound susceptible to nucleophilic substitution reactions, as seen in the case of 5-nitropyridine-2-sulfonic acid derivatives . The sulfonyl group could also participate in substitution reactions, potentially leading to the formation of various derivatives. The specific chemical reactions that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide might undergo would depend on the reagents and conditions applied, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include its melting point, solubility in various solvents, and stability under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The presence of the methoxy and nitro groups could affect the compound's electron distribution, impacting its reactivity and interactions with biological targets. The antioxidant activity of related compounds has been demonstrated, suggesting that the compound might also exhibit similar properties . The exact properties would need to be determined through empirical testing.
Scientific Research Applications
Antineoplastic Potential
The study by Banerjee et al. (2002) on the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure to the query compound, discusses its synthesis and biological evaluation as a potential antineoplastic agent. The crystal structure and molecular conformation were analyzed using X-ray analysis and AM1 molecular orbital methods, highlighting its significance in the development of cancer therapeutics (Banerjee et al., 2002).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-26-10-4-5-11(13(9-10)20(22)23)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQDRFCUWNNNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)
![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)


![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)

